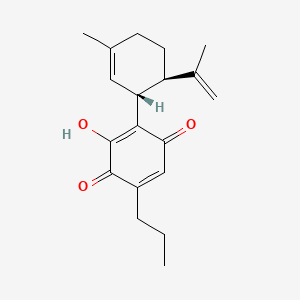

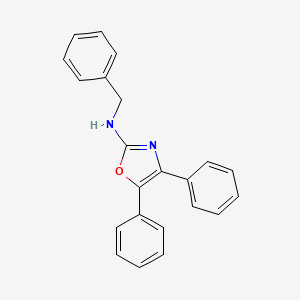

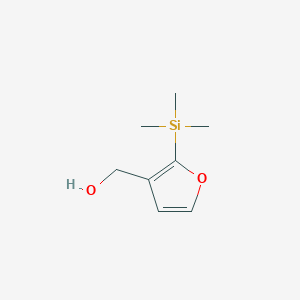

![molecular formula C56H86N4O45 B14079409 6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14079409.png)

6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hyaluronate Octasaccharide is a specific oligosaccharide derived from hyaluronic acid, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. Hyaluronic acid is composed of repeating disaccharide units of d-glucuronic acid and N-acetyl-d-glucosamine. Hyaluronate Octasaccharide, as the name suggests, consists of eight such saccharide units. This compound is known for its significant biological and physiological roles, particularly in maintaining tissue hydration and facilitating cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

Hyaluronate Octasaccharide can be synthesized through enzymatic digestion of high molecular weight hyaluronic acid using specific hyaluronidases. The process involves the controlled enzymatic cleavage of hyaluronic acid to produce oligosaccharides of defined lengths. The reaction conditions typically include maintaining an optimal pH and temperature to ensure the activity of the hyaluronidase enzymes. For instance, bovine testicular hyaluronidase is commonly used for this purpose, and the reaction is often carried out at a pH of around 4.0 to 6.0 .

Industrial Production Methods

In an industrial setting, the production of Hyaluronate Octasaccharide involves the use of size exclusion chromatography and anion-exchange chromatography to purify the oligosaccharides after enzymatic digestion. These methods help in obtaining oligosaccharides of specific lengths and high purity. The process may also involve the use of electrospray ionization mass spectrometry and matrix-assisted laser desorption/ionization mass spectrometry for characterization .

化学反応の分析

Types of Reactions

Hyaluronate Octasaccharide undergoes various chemical reactions, including hydrolysis, oxidation, and transglycosylation. Hydrolysis is a common reaction where the glycosidic bonds are cleaved, resulting in smaller saccharide units. Oxidation reactions can modify the functional groups on the saccharide units, potentially altering their biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include hyaluronidase enzymes for hydrolysis and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions for these reactions vary, with hydrolysis typically occurring at acidic pH and oxidation reactions requiring specific oxidizing agents and controlled environments .

Major Products

The major products formed from these reactions include smaller oligosaccharides and modified saccharides with altered functional groups. These products can have different biological activities and applications depending on the specific modifications made.

科学的研究の応用

Hyaluronate Octasaccharide has a wide range of scientific research applications across various fields:

Chemistry: It is used in the study of glycosaminoglycan interactions and the development of novel biomaterials.

Biology: It plays a role in cell signaling, proliferation, and differentiation studies.

Medicine: It is used in wound healing, tissue regeneration, and as a component in drug delivery systems.

Industry: It finds applications in the cosmetic industry, particularly in anti-aging products and dermal fillers

作用機序

The mechanism of action of Hyaluronate Octasaccharide involves its interaction with specific cell surface receptors and extracellular matrix components. It can bind to receptors such as CD44 and RHAMM, facilitating cellular signaling pathways that promote cell proliferation, migration, and differentiation. Additionally, it can modulate the activity of enzymes involved in the degradation of extracellular matrix components, thereby influencing tissue remodeling and repair processes .

類似化合物との比較

Hyaluronate Octasaccharide is unique compared to other similar compounds due to its specific length and biological activity. Similar compounds include other hyaluronic acid oligosaccharides such as tetrasaccharides and hexasaccharides. While these shorter oligosaccharides also have biological activities, the octasaccharide form is particularly noted for its ability to modulate cellular processes more effectively due to its optimal size for receptor binding and signaling .

Conclusion

Hyaluronate Octasaccharide is a versatile compound with significant applications in various scientific fields. Its unique properties and biological activities make it a valuable tool in research and industry, particularly in the development of novel therapeutic and cosmetic products.

特性

分子式 |

C56H86N4O45 |

|---|---|

分子量 |

1535.3 g/mol |

IUPAC名 |

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91) |

InChIキー |

BGTWRLVANFQVOI-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

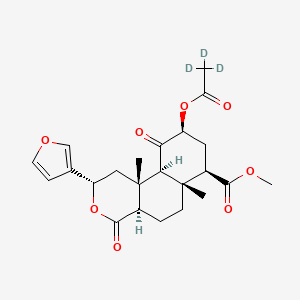

![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)

![4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)

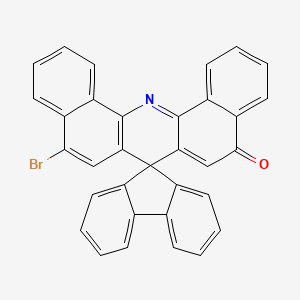

![6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B14079401.png)